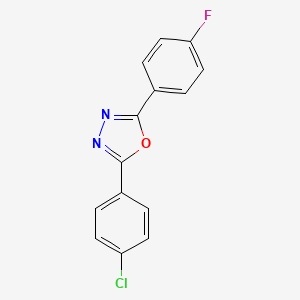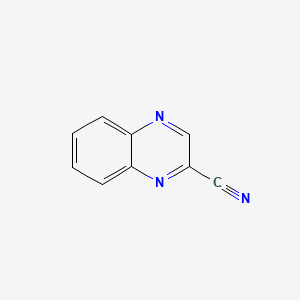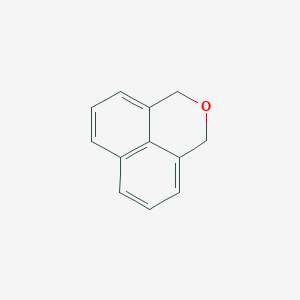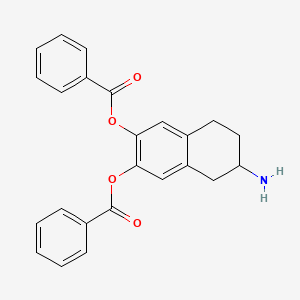
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropyl-5,6-dihydroxyaminotetralin (DP-5,6-ADTN) is a potent dopamine receptor agonist. It is a synthetic compound derived from naphthacene carboxylic acid and has been widely used in scientific research to study the effects of dopamine receptor activation .
Preparation Methods
The synthesis of N,N-Dipropyl-5,6-dihydroxyaminotetralin involves several steps. One common method includes the following steps :
Preparation of 2,3,5,6,7,8-hexahydrophthalazin-1,4-dione: Sodium acetate and hydrazine hydrochloride are added to a solution of 3,4,5,6-tetrahydrophthalic anhydride in acetic acid and water.
Cyclization: The resulting compound undergoes cyclization to form the desired tetralin structure.
Functionalization: The tetralin structure is then functionalized with hydroxyl and amino groups to form N,N-Dipropyl-5,6-dihydroxyaminotetralin.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N-Dipropyl-5,6-dihydroxyaminotetralin undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The amino and hydroxyl groups can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, dihydroxy derivatives, and substituted tetralins.
Scientific Research Applications
N,N-Dipropyl-5,6-dihydroxyaminotetralin has numerous scientific research applications :
Chemistry: It is used as a model compound to study the effects of dopamine receptor activation and to develop new dopamine receptor agonists.
Biology: The compound is used to investigate the role of dopamine in various biological processes, including neurotransmission and behavior.
Medicine: It is used in preclinical studies to develop new treatments for neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in the study of dopamine receptor pharmacology.
Mechanism of Action
N,N-Dipropyl-5,6-dihydroxyaminotetralin exerts its effects by binding to dopamine receptors in the brain . It has a high affinity for both presynaptic and postsynaptic dopamine receptors, leading to the activation of these receptors and subsequent modulation of dopamine signaling pathways. The compound’s effects are mediated through the activation of adenylate cyclase and other downstream signaling pathways.
Comparison with Similar Compounds
N,N-Dipropyl-5,6-dihydroxyaminotetralin is unique compared to other dopamine receptor agonists due to its high affinity and selectivity for dopamine receptors . Similar compounds include :
Bromocriptine: A dopamine receptor agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
NPA (N-propylapomorphine): A potent dopamine receptor agonist used in research to study dopamine receptor pharmacology.
DP-7-OH-ATN: A partial dopamine receptor agonist with lower efficacy compared to N,N-Dipropyl-5,6-dihydroxyaminotetralin.
N,N-Dipropyl-5,6-dihydroxyaminotetralin’s unique properties make it a valuable tool in scientific research and a potential candidate for the development of new therapeutic agents.
Properties
CAS No. |
70172-52-0 |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(6-amino-3-benzoyloxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C24H21NO4/c25-20-12-11-18-14-21(28-23(26)16-7-3-1-4-8-16)22(15-19(18)13-20)29-24(27)17-9-5-2-6-10-17/h1-10,14-15,20H,11-13,25H2 |
InChI Key |
GSKLFVJWZBQVTK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Key on ui other cas no. |
7252-65-5 |
Synonyms |
2-amino-6,7-dihydroxytetralin dibenzoate ester 6-amino-2,3-dihydroxy-5,6,7,8-tetrahydronaphthalene DB-6,7-ADTN dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene maleate dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, maleate (1:1) dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, maleate(+-)-isomer dibenzoyl-2-amino-6,7-dihydroxytetralin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)
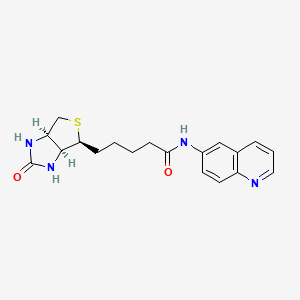
![1-[(1R,2R,3R)-3-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-2-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1208881.png)
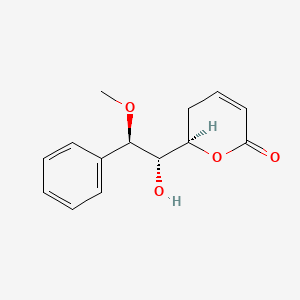
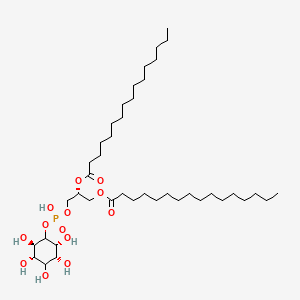
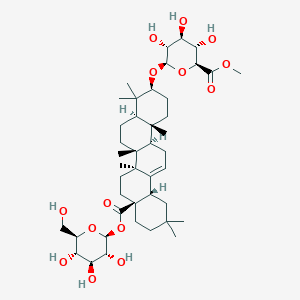
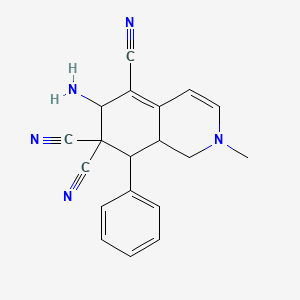
![propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1208892.png)
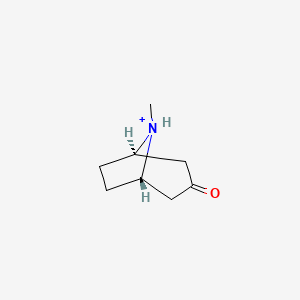
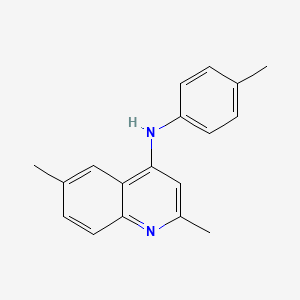
![4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1208898.png)
